molecular formula C27H27N3O2S B2423493 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922601-02-3

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2423493
CAS No.: 922601-02-3
M. Wt: 457.59
InChI Key: NPNOYMBCDUBIFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, one of the synthesized compounds had a yield of 93%, a melting point of 210–214 °C, and specific IR absorption peaks .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Mhaske et al. (2014) involved synthesizing derivatives similar to the specified compound, focusing on their antimicrobial properties. The synthesized compounds demonstrated moderate to good antimicrobial activity, highlighting their potential in antibacterial applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antioxidant Properties

  • Mallesha et al. (2014) investigated derivatives of the compound for their antioxidant activity. They found that these compounds exhibited significant antioxidant properties, suggesting their potential use in treatments requiring antioxidant effects (Mallesha, Harish, Mohana, & Rekha, 2014).

Antiproliferative Effects

Anticancer Evaluation

  • Turov (2020) conducted a study on the anticancer activity of 1,3-thiazoles with piperazine substituents. The results indicated significant anticancer properties, particularly in compounds with a piperazine substituent, which could be relevant for the compound (Turov, 2020).

Synthesis and Bioactivity

  • Amani and Nematollahi (2012) researched the electrochemical synthesis of arylthiobenzazoles, starting from a compound structurally similar to the one . Their findings contribute to understanding the synthesis process and potential bioactivity of such compounds (Amani & Nematollahi, 2012).

Future Directions

The compound “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” and its derivatives have shown promising results in scientific research, particularly in the field of anti-inflammatory drug discovery . Future research could focus on further exploring its potential applications in other areas of medicine and material synthesis.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-19-13-14-22(32-2)24-25(19)33-27(28-24)30-17-15-29(16-18-30)26(31)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNOYMBCDUBIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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